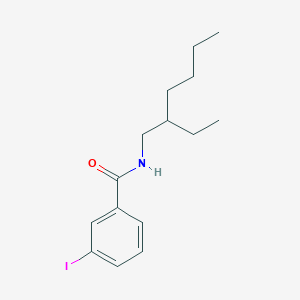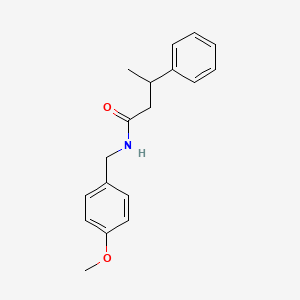![molecular formula C23H24N4O3S B3976651 2-nitro-N-(1-phenylethyl)-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline](/img/structure/B3976651.png)
2-nitro-N-(1-phenylethyl)-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline
Übersicht
Beschreibung
2-nitro-N-(1-phenylethyl)-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline is a compound that has attracted the attention of researchers due to its potential applications in scientific research. This compound is a member of the aniline family and has a complex molecular structure. The purpose of
Wirkmechanismus
The mechanism of action of 2-nitro-N-(1-phenylethyl)-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline is not well understood. However, researchers have suggested that the compound may act as an inhibitor of certain enzymes involved in disease progression. The compound may also have an effect on the central nervous system, although more research is needed to confirm this.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-nitro-N-(1-phenylethyl)-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline have been studied in various in vitro and in vivo models. The compound has been shown to have an inhibitory effect on certain enzymes involved in cancer cell growth and proliferation. The compound has also been shown to have an effect on the central nervous system, although the exact mechanism of action is not yet clear.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-nitro-N-(1-phenylethyl)-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. The compound's complex molecular structure also makes it an interesting subject for research. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on 2-nitro-N-(1-phenylethyl)-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline. One direction is to further explore the compound's potential as a therapeutic agent for the treatment of various diseases. Another direction is to investigate the compound's mechanism of action and its effect on the central nervous system. Additionally, researchers may explore alternative synthesis methods for the compound to make it more accessible for lab experiments.
Wissenschaftliche Forschungsanwendungen
2-nitro-N-(1-phenylethyl)-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline has been used in various scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry. Researchers have studied the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been used in studies related to drug metabolism and pharmacokinetics.
Eigenschaften
IUPAC Name |
[4-[4-nitro-3-(1-phenylethylamino)phenyl]piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-17(18-6-3-2-4-7-18)24-20-16-19(9-10-21(20)27(29)30)25-11-13-26(14-12-25)23(28)22-8-5-15-31-22/h2-10,15-17,24H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLIMICPXQCGEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=CS4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[1,4-dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl]-N-(2-methylphenyl)acetamide](/img/structure/B3976578.png)

![N-{4-[({5-[(diethylamino)sulfonyl]-2-methoxyphenyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B3976586.png)
![N-[3-(dimethylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]-N-(3-fluorophenyl)acetamide](/img/structure/B3976594.png)
![isopropyl 6-{[(2-bromophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B3976595.png)
![N-[3-(dipropylamino)-2-hydroxypropyl]-N-(4-methylphenyl)-2-naphthalenesulfonamide](/img/structure/B3976610.png)


![1-(4-tert-butylbenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B3976636.png)

![3-{[(4-bromophenyl)sulfonyl]amino}-N,N-diethyl-4-methoxybenzenesulfonamide](/img/structure/B3976655.png)
![4-[5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B3976668.png)